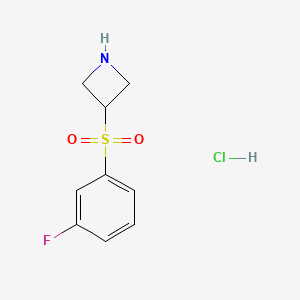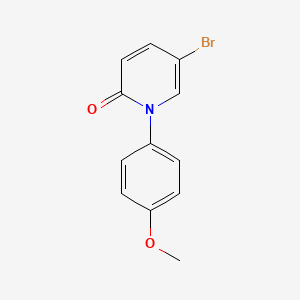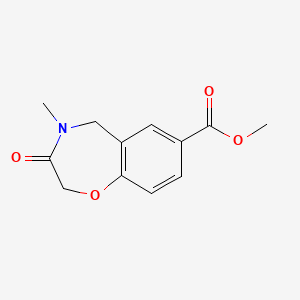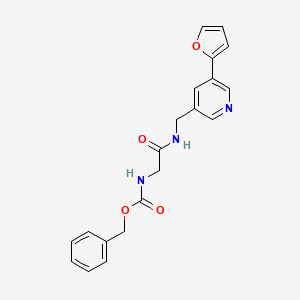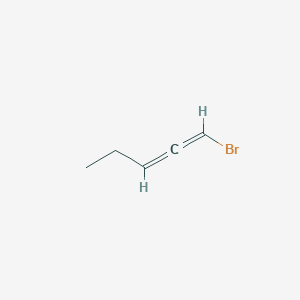
1-Bromo-penta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-penta-1,2-diene is an organic compound characterized by the presence of a bromine atom attached to a penta-1,2-diene structure. This compound is part of the broader class of dienes, which are hydrocarbons containing two double bonds. The unique positioning of the bromine atom in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-penta-1,2-diene is the conjugated diene system . The compound interacts with this system through an electrophilic addition mechanism, which involves the formation of a resonance-stabilized carbocation .
Mode of Action
This compound undergoes electrophilic addition to the conjugated diene system . This process involves the formation of a resonance-stabilized carbocation, which can undergo attack at two possible positions . The addition of a hydrogen halide to a conjugated diene can result in the formation of 1,2- and 1,4-addition products .
Biochemical Pathways
The electrophilic addition of this compound to a conjugated diene system can lead to the formation of different products depending on the conditions of the reaction . This process can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
The electrophilic addition of this compound to a conjugated diene system results in the formation of 1,2- and 1,4-addition products . These products can have different properties and biological activities, which can lead to various molecular and cellular effects.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature of the reaction can determine whether the reaction is under kinetic or thermodynamic control, which can influence the ratio of 1,2- and 1,4-addition products .
Biochemical Analysis
Biochemical Properties
1-Bromo-penta-1,2-diene is known to undergo electrophilic addition reactions, specifically with strong acids such as hydrogen bromide (HBr). This reaction results in a resonance-stabilized carbocation . The nature of these interactions involves the formation of 1,2- and 1,4-addition products .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. The electrophilic addition reactions it undergoes could potentially influence cellular processes. For instance, the formation of resonance-stabilized carbocations could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with strong acids like HBr. This reaction results in the formation of a resonance-stabilized carbocation, which can undergo attack at two possible positions . This process is referred to as 1,2- and 1,4-addition .
Temporal Effects in Laboratory Settings
The formation of 1,2- and 1,4-addition products during its reaction with strong acids like HBr could potentially have temporal effects .
Metabolic Pathways
Its ability to undergo electrophilic addition reactions suggests that it could potentially interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-penta-1,2-diene can be synthesized through the electrophilic addition of hydrogen bromide to penta-1,2-diene. This reaction typically involves the protonation of one of the double bonds, followed by the addition of the bromine atom to the resulting carbocation. The reaction conditions often include low temperatures to favor the formation of the 1,2-addition product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-penta-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrogen Bromide (HBr): Used in the initial synthesis of this compound.
Nucleophiles: Such as hydroxide ions or amines, for substitution reactions.
Major Products Formed:
1,2-Addition Products: Formed during the synthesis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-penta-1,2-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Comparison with Similar Compounds
1-Bromo-2-butene: Another brominated diene with similar reactivity.
1,3-Butadiene: A simple diene that undergoes similar electrophilic addition reactions.
Uniqueness: 1-Bromo-penta-1,2-diene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of products formed in chemical reactions.
Properties
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h3,5H,2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNNRYTKRIZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C=CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109182-79-8 |
Source


|
| Record name | 1-bromopenta-1,2-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
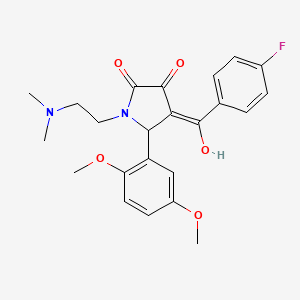

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
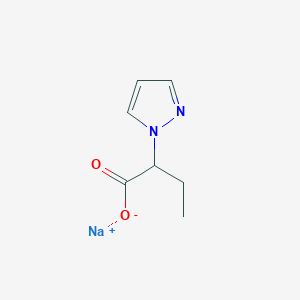
![3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2893629.png)
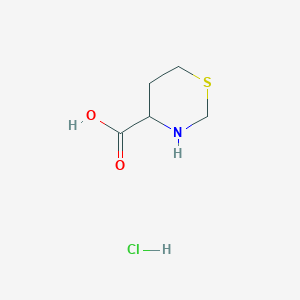
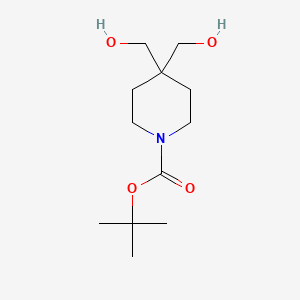
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

